5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Overview
Description
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features multiple functional groups, including an allyloxy group, an ethoxybenzylidene moiety, an imino group, a pyrrole ring, an oxadiazole ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazolidinones, and pyrrole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of the substituted benzaldehyde with a thiazolidinone derivative.
Cyclization Reactions: Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the allyloxy and ethoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.
Temperature and Pressure Control: Optimization of temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interaction with the active sites of enzymes, inhibiting their activity.
Pathway Modulation: Modulation of specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: A pyrrole alkaloid with similar structural features.
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Another pyrrole derivative with comparable properties.
4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: A compound with similar functional groups.
Uniqueness
5-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-3-11-29-15-8-7-14(12-16(15)28-4-2)13-17-20(27)26(21(22)31-17)19-18(23-30-24-19)25-9-5-6-10-25/h3,5-10,12-13,22H,1,4,11H2,2H3/b17-13-,22-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSDBVZLSJJGM-NHHDTLDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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